5-fluoro MDMB-PICA metabolite 7

Forensic Toxicology Analytical Chemistry Metabolism

This reference standard is the primary urinary biomarker for confirming 5F-MDMB-PICA exposure. The parent drug is unstable (94% degraded in serum in 1 year) and present at >11,500-fold lower concentrations, making this abundant metabolite (median 881 ng/mL) the only viable target for routine forensic and clinical analysis. Using a generic standard risks false negatives and positives; this compound-specific metabolite is mandatory for unequivocal identification in DUID, post-mortem, and intoxication cases. It is the cornerstone for developing UHPLC-MS/MS or LC-QTOF-MS methods for synthetic cannabinoid monitoring.

Molecular Formula C20H27FN2O3
Molecular Weight 362.4
Cat. No. B1163418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro MDMB-PICA metabolite 7
Synonyms(S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid
Molecular FormulaC20H27FN2O3
Molecular Weight362.4
Structural Identifiers
SMILESO=C(N[C@H](C(O)=O)C(C)(C)C)C1=CN(CCCCCF)C2=C1C=CC=C2
InChIInChI=1S/C20H27FN2O3/c1-20(2,3)17(19(25)26)22-18(24)15-13-23(12-8-4-7-11-21)16-10-6-5-9-14(15)16/h5-6,9-10,13,17H,4,7-8,11-12H2,1-3H3,(H,22,24)(H,25,26)/t17-/m1/s1
InChIKeyVZDMQSRBNZTURL-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-fluoro MDMB-PICA Metabolite 7: Primary Urinary Biomarker and Analytical Reference Standard


5-fluoro MDMB-PICA metabolite 7 (also known as 5F-MDMB-PICA-COOH or MDMB-2201 butanoic acid) is a presumptive Phase I metabolite of the synthetic cannabinoid 5F-MDMB-PICA. It is formed via the enzymatic hydrolysis of the parent compound's terminal methyl ester moiety . This metabolite is the primary urinary biomarker for confirming human exposure to 5F-MDMB-PICA, a compound globally classified as illicit since 2020 [1]. The metabolite is available as an analytical reference standard, with a known structure (InChI: InChI=1S/C20H27FN2O3/c1-20(2,3)17(19(25)26)22-18(24)15-13-23(12-8-4-7-11-21)16-10-6-5-9-14(15)16/h5-6,9-10,13,17H,4,7-8,11-12H2,1-3H3,(H,22,24)(H,25,26)/t17-/m1/s1) and is intended for research and forensic applications [2].

Why a Generic Synthetic Cannabinoid Metabolite Standard Cannot Replace 5-fluoro MDMB-PICA Metabolite 7


The synthetic cannabinoid class is characterized by extreme structural heterogeneity, with over 390 distinct receptor agonists identified globally [1]. This diversity leads to compound-specific metabolism, where even minor structural changes, such as the difference between an indole and indazole core or a C4 vs. C5 N-fluoroalkyl chain, can profoundly alter a drug's metabolic pathway and, consequently, the chemical identity of its excreted biomarkers [2]. Therefore, a generic metabolite standard is not a valid proxy for confirming exposure to a specific parent drug. 5-fluoro MDMB-PICA metabolite 7 is a specific terminal product of 5F-MDMB-PICA metabolism, and its use as an analytical reference standard is mandatory for the positive identification and accurate quantification of this analyte in biological matrices. The failure to use this specific standard introduces a high risk of both false negative and false positive results, undermining the forensic and toxicological validity of any analytical finding.

Quantitative Differentiation of 5-fluoro MDMB-PICA Metabolite 7 as a Forensic Biomarker


Urinary Abundance of 5F-MDMB-PICA-COOH vs. Parent Compound and Other Analytes

5F-MDMB-PICA-COOH (metabolite 7) is the primary urinary biomarker for 5F-MDMB-PICA consumption, achieving concentrations orders of magnitude higher than the parent drug. In a study analyzing 22 urine samples, the median concentration of the parent drug 5F-MDMB-PICA was 0.076 ng/mL, while the primary metabolite 5F-MDMB-PICA-COOH was present at a median concentration of 881.02 ng/mL. This represents a median fold increase of over 11,500-fold, confirming that the parent drug is rapidly metabolized and the metabolite is the superior analytical target for detecting drug misuse [1].

Forensic Toxicology Analytical Chemistry Metabolism

Comparative Urinary Concentration vs. 4F-MDMB-BICA Metabolite

The urinary concentration range for the 5F-MDMB-PICA metabolite (5F-MDMB-PICA-COOH) was 0.029–881.02 ng/mL. In comparison, the primary metabolite of the structurally related compound 4F-MDMB-BICA (which differs by an indazole core and a C4 N-fluoroalkyl chain) showed a concentration range of 0.396–4579 ng/mL in the same study. This indicates a 5.2-fold higher maximum observed concentration for the 4F-MDMB-BICA metabolite, highlighting compound-specific differences in metabolite excretion profiles [1].

Forensic Toxicology Comparative Metabolism Bioanalysis

Serum Instability: Rationale for Metabolite-Based Analysis

The parent compound, 5F-MDMB-PICA, exhibits extreme instability in stored serum. A case study reported an initial serum concentration of 298 ng/mL, which degraded to just 17.6 ng/mL after one year of storage, representing a 94.1% loss of analyte [1]. This inherent instability makes the parent compound an unreliable target for retrospective or confirmatory analysis, particularly in forensic casework involving long sample archiving.

Forensic Toxicology Sample Stability Biomarker

Differentiation from Other 5F-MDMB-PICA Metabolites as a Primary Biomarker

While 5F-MDMB-PICA generates a complex metabolic profile with dozens of metabolites, the ester-hydrolyzed, glucuronidated metabolite (which corresponds to 5F-MDMB-PICA-COOH or metabolite 7) has been explicitly identified as the primary biomarker in urine. In a comprehensive study, 47 intact metabolites were detected in human urine, but the ester-hydrolyzed metabolite was singled out as the most suitable for identifying drug misuse [1]. Another study identified five main metabolites (M2, M4, M7, M8, and M9) in urine as the primary analytical targets for 5F-MDMB-PICA exposure [2].

Metabolomics Analytical Chemistry Biomarker Validation

Key Applications for 5-fluoro MDMB-PICA Metabolite 7 Reference Standard


Forensic Toxicology: Confirmatory Analysis in Urine

This reference standard is essential for the unequivocal identification and quantification of 5F-MDMB-PICA consumption in forensic casework. Given that the parent drug's median urinary concentration is >11,500-fold lower than the metabolite's, and its extreme instability in serum (94% degradation in 1 year) [1], the metabolite is the only viable target for routine analysis. Its use is mandatory for laboratories performing LC-MS/MS or GC-MS confirmatory tests on urine samples from DUID (Driving Under the Influence of Drugs), post-mortem, or drug-facilitated crime investigations.

Clinical Toxicology: Patient Exposure Verification

In emergency medicine, where rapid and accurate identification of a synthetic cannabinoid intoxication can guide supportive care, this standard enables clinical laboratories to validate methods for detecting 5F-MDMB-PICA exposure. The high urinary abundance of Metabolite 7 (median 881.02 ng/mL) compared to the parent drug (median 0.076 ng/mL) [2] provides a larger analytical window for detection, making it the preferred biomarker for confirming suspected intoxications, especially in cases of accidental pediatric ingestion where historical data is unavailable.

Method Development and Validation for Novel SCRA Detection

For research and public health laboratories tasked with monitoring emerging drug trends, the synthesis and distribution of reference standards for characteristic metabolites like Metabolite 7 are critical. As noted by Chen et al. (2024), a lack of such standards hinders the creation of robust analytical methods [3]. This compound is therefore a cornerstone for developing, validating, and harmonizing new UHPLC-MS/MS or LC-QTOF-MS methods aimed at detecting this specific subclass of synthetic cannabinoids in the population.

Internal Standard Preparation for Quantitative LC-MS

For precise quantitative analysis, a stable isotope-labeled analog of the target analyte is required. This reference standard is used in conjunction with its deuterated counterpart, 5-fluoro MDMB-PICA metabolite 7-d5 (e.g., Cayman Chemical Item No. 27488) [4]. The unlabeled standard is crucial for establishing calibration curves and assessing method recovery and matrix effects, ensuring the accuracy and reliability of quantitative results in both forensic and clinical settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-fluoro MDMB-PICA metabolite 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.